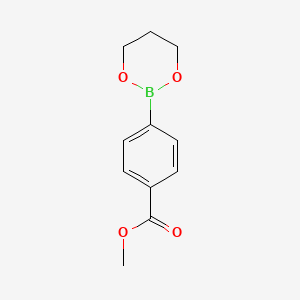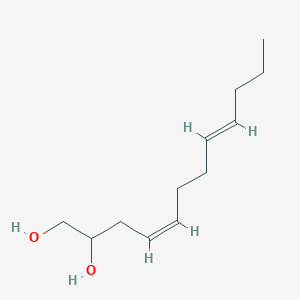
(4Z,8E)-Dodeca-4,8-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is an organic compound characterized by its unique structure, which includes two double bonds and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,8E)-Dodeca-4,8-diene-1,2-diol can be achieved through several methods. One common approach involves the selective reduction of dodeca-4,8-diyne-1,2-diol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled conditions to ensure the formation of the desired (4Z,8E) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The process must be carefully monitored to maintain the selectivity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,8E)-Dodeca-4,8-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of dodeca-4,8-diene-1,2-dione.
Reduction: Formation of dodecane-1,2-diol.
Substitution: Formation of dodeca-4,8-diene-1,2-dichloride or dodeca-4,8-diene-1,2-dibromide.
Aplicaciones Científicas De Investigación
(4Z,8E)-Dodeca-4,8-diene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4Z,8E)-Dodeca-4,8-diene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4Z,8E)-Dodeca-4,8-diene-1-one: Similar structure but with a ketone group instead of hydroxyl groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dione: Similar structure but with two ketone groups.
(4Z,8E)-Dodeca-4,8-diene-1,2-dichloride: Similar structure but with chlorine atoms replacing the hydroxyl groups.
Uniqueness
(4Z,8E)-Dodeca-4,8-diene-1,2-diol is unique due to the presence of both hydroxyl groups and double bonds, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
15786-28-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(4Z,8E)-dodeca-4,8-diene-1,2-diol |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3/b5-4+,9-8- |
Clave InChI |
HSPMOWPUOOGIDA-PXJZJIAOSA-N |
SMILES isomérico |
CCC/C=C/CC/C=C\CC(CO)O |
SMILES canónico |
CCCC=CCCC=CCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


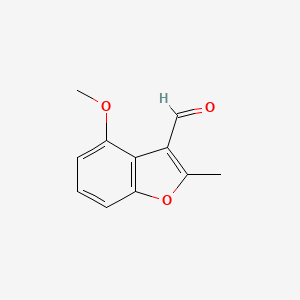

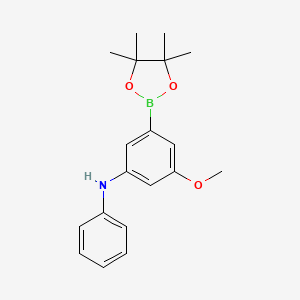
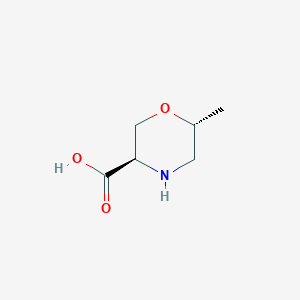

![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)
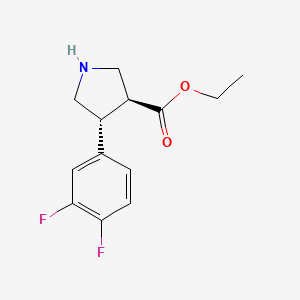
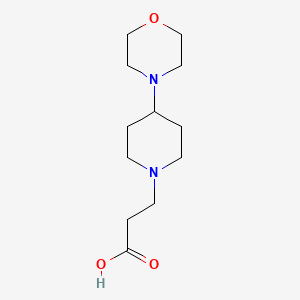
![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)


![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)

